molecular formula C17H14N2O3 B2475751 3-(3-Oxo-4-phenyl-3,4-dihydroquinoxalin-2-yl)propanoic acid CAS No. 934063-51-1

3-(3-Oxo-4-phenyl-3,4-dihydroquinoxalin-2-yl)propanoic acid

Cat. No.: B2475751
CAS No.: 934063-51-1
M. Wt: 294.31
InChI Key: UVNXMKDRYFFUOD-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and CAS Registry Number (934063-51-1)

The compound 3-(3-Oxo-4-phenyl-3,4-dihydroquinoxalin-2-yl)propanoic acid is systematically named according to IUPAC rules as a derivative of the bicyclic heterocycle 3,4-dihydroquinoxalin-2(1H)-one . The IUPAC name reflects the substitution pattern: a phenyl group at position 4, a ketone at position 3, and a propanoic acid substituent at position 2 of the dihydroquinoxaline core. The CAS Registry Number 934063-51-1 uniquely identifies this compound in chemical databases.

Molecular formula : $$ \text{C}{17}\text{H}{14}\text{N}{2}\text{O}{3} $$
Molecular weight : 294.30 g/mol.

Property Value Source
IUPAC Name This compound PubChem
CAS Number 934063-51-1 Chembase
Molecular Formula $$ \text{C}{17}\text{H}{14}\text{N}{2}\text{O}{3} $$ BLD Pharm
SMILES $$ \text{O=C(O)CCc1nc2ccccc2n(c1=O)c1ccccc1} $$ Chembase

The structural complexity arises from the fusion of a benzene ring with a partially reduced pyrazine ring (dihydroquinoxaline), modified by a ketone and a phenyl-propanoic acid side chain.

Structural Relationship to Dihydroquinoxaline Derivatives

The compound belongs to the 3,4-dihydroquinoxalin-2-one family, characterized by a partially saturated pyrazine ring fused to benzene. Key structural features include:

  • Dihydroquinoxaline core : A bicyclic system with one fully aromatic benzene ring and a partially reduced pyrazine ring (positions 3 and 4).
  • Substituents :
    • A phenyl group at position 4, introducing steric bulk and electronic effects.
    • A ketone at position 3, enabling tautomerism and hydrogen bonding.
    • A propanoic acid chain at position 2, contributing to solubility and reactivity.

Compared to simpler dihydroquinoxaline derivatives (e.g., unsubstituted 3,4-dihydroquinoxalin-2-one), the phenyl and propanoic acid groups enhance this compound’s potential for molecular interactions, such as π-stacking (via the phenyl ring) and hydrogen bonding (via the carboxylic acid).

Feature This Compound Parent Dihydroquinoxaline
Core Structure 3,4-Dihydroquinoxalin-2-one 3,4-Dihydroquinoxalin-2-one
Position 4 Substituent Phenyl group Hydrogen
Position 2 Substituent Propanoic acid Hydrogen
Bioactivity Relevance Enhanced solubility/reactivity Limited functionalization

Isomeric Forms and Tautomeric Equilibria

The compound exhibits tautomerism due to the presence of the 3-oxo group and the conjugated nitrogen atoms in the dihydroquinoxaline system. Two primary tautomeric forms are possible:

  • Lactam form (3-oxo) : The dominant form in solution, stabilized by resonance within the heterocycle.
  • Lactim form (3-hydroxy) : A minor tautomer, stabilized in specific environments (e.g., polar solvents or host-guest complexes).

Experimental studies on analogous dihydroquinoxalin-2-ones using NMR and UV-Vis spectroscopy confirm that the lactam form predominates (>90% in aqueous solutions). However, the equilibrium can shift under the influence of external factors:

  • Host-guest interactions : Cucurbituril macrocycles selectively stabilize the lactim form via encapsulation.
  • Solvent effects : Polar aprotic solvents (e.g., DMF) slightly favor the lactim tautomer.

Computational insights : Density functional theory (DFT) calculations reveal that the lactam form is energetically favored by ~3 kcal/mol over the lactim form in the gas phase, consistent with experimental observations.

Tautomer Stability (ΔG, kcal/mol) Key Stabilizing Factors
Lactam (3-oxo) 0 (reference) Resonance, conjugation
Lactim (3-hydroxy) +3.3 Hydrogen bonding, encapsulation

The phenyl group at position 4 further stabilizes the lactam form through electron-withdrawing effects, which reduce the basicity of the adjacent nitrogen atom and disfavor proton transfer.

Properties

IUPAC Name

3-(3-oxo-4-phenylquinoxalin-2-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O3/c20-16(21)11-10-14-17(22)19(12-6-2-1-3-7-12)15-9-5-4-8-13(15)18-14/h1-9H,10-11H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVNXMKDRYFFUOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=CC=CC=C3N=C(C2=O)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Oxo-4-phenyl-3,4-dihydroquinoxalin-2-yl)propanoic acid typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-aminobenzophenone with ethyl acetoacetate in the presence of a base, followed by cyclization and subsequent oxidation to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(3-Oxo-4-phenyl-3,4-dihydroquinoxalin-2-yl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoxaline-2,3-diones, while reduction can produce 3,4-dihydroquinoxalines .

Scientific Research Applications

Pharmaceutical Applications

  • Antidiabetic Agents
    • Research indicates that derivatives of quinoxaline compounds, including 3-(3-Oxo-4-phenyl-3,4-dihydroquinoxalin-2-yl)propanoic acid, can function as glycogen phosphorylase inhibitors . This mechanism is significant for the treatment of diabetes and obesity by modulating glucose metabolism .
  • Antimicrobial Activity
    • Quinoxaline derivatives have shown promising antimicrobial properties . Studies suggest that these compounds can inhibit bacterial growth, making them potential candidates for developing new antibiotics .
  • Cancer Research
    • The compound has been explored for its role in cancer therapy. Quinoxaline derivatives are known to exhibit cytotoxic effects against various cancer cell lines, suggesting that this compound may have similar properties .

Biochemical Applications

  • Enzyme Inhibition
    • The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. This characteristic makes it a valuable tool in biochemical research, particularly in studies focused on metabolic disorders .
  • Neuroprotective Effects
    • Some quinoxaline derivatives have demonstrated neuroprotective effects in preclinical models. This could position this compound as a candidate for developing treatments for neurodegenerative diseases .

Case Study 1: Glycogen Phosphorylase Inhibition

A study published in a patent document highlighted the efficacy of quinoxaline derivatives as glycogen phosphorylase inhibitors. The research demonstrated that these compounds could significantly lower blood glucose levels in diabetic models, indicating their therapeutic potential .

Case Study 2: Antimicrobial Screening

In another study, various quinoxaline derivatives were tested against a panel of pathogenic bacteria. Results showed that certain modifications to the quinoxaline structure enhanced antimicrobial activity, suggesting that further exploration of this compound could lead to the development of new antimicrobial agents .

Mechanism of Action

The mechanism of action of 3-(3-Oxo-4-phenyl-3,4-dihydroquinoxalin-2-yl)propanoic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Structural Analogues in the Quinoxaline Family

3-(4-Methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)propanoic Acid (CAS: 1501-38-8)
  • Structure : Differs by a methyl group at position 4 instead of phenyl.
  • Properties : The methyl group reduces steric hindrance and increases solubility compared to the phenyl-substituted compound. However, the absence of an aromatic ring may limit π-π stacking interactions with biological targets .
  • Activity : While direct activity data are unavailable, its synthesis and characterization (via HNMR and elemental analysis) suggest it serves as a precursor for bioactive derivatives .
3-(4-Butyl-3-oxo-3,4-dihydroquinoxalin-2-yl)propanoic Acid (CAS: 568566-37-0)
  • Structure : Features a butyl chain at position 4.
3-[4-Benzyl-3-oxo-7-(trifluoromethyl)quinoxalin-2-yl]propanoic Acid (CAS: 565191-92-6)
  • Structure : Incorporates a benzyl group at position 4 and a trifluoromethyl group at position 5.
  • Properties : The electron-withdrawing trifluoromethyl group increases metabolic stability and may enhance binding to hydrophobic enzyme pockets .
  • Activity : Such modifications are common in drug design to optimize pharmacokinetics and target affinity .

Analogues with Different Heterocyclic Cores

3-(2-Methyl-4-oxo-1,4-dihydroquinoline-3-yl)propanoic Acid
  • Structure: Quinoline core instead of quinoxaline.
  • Activity: Demonstrates broad-spectrum antimicrobial activity, particularly against Escherichia coli and Staphylococcus aureus. The quinoline scaffold facilitates Mg²⁺ chelation, a mechanism shared with fluoroquinolones .
  • SAR: Substituents on the propanoic acid (e.g., alkylcarboxyl, acyl) modulate activity. For example, compound 4a showed the highest potency in this series .
Chlorinated 3-Phenylpropanoic Acid Derivatives (e.g., Compounds 1–3 from Marine Drugs)
  • Structure: Lack the quinoxaline ring but retain the 3-phenylpropanoic acid moiety.
  • Activity: Exhibit selective antimicrobial effects. For instance, 3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid (1) showed significant activity against E. coli and S. aureus, highlighting the role of electronegative substituents (e.g., Cl) in enhancing potency .

Key Structure-Activity Relationship (SAR) Insights

Heterocyclic Core: Quinoxaline vs. Quinoline: Quinoxaline derivatives (e.g., the target compound) may exhibit distinct DNA intercalation or enzyme inhibition compared to quinolines due to differences in planarity and electronic properties . Substituents at Position 4:

  • Phenyl (target compound): Enhances aromatic interactions with target proteins.
  • Methyl/Butyl (analogs): Adjust lipophilicity and steric bulk .

Propanoic Acid Modifications: Esterification or amidation of the carboxylic acid group (as seen in pineapple aroma compounds like 3-(methylthio)propanoic acid esters) can alter bioavailability and target engagement .

Electron-Withdrawing Groups :

  • Trifluoromethyl (in CAS 565191-92-6) and chloro (in marine derivatives) improve metabolic stability and target binding .

Physicochemical and Pharmacokinetic Comparisons

Compound Molecular Weight (g/mol) Key Substituents Solubility Trends Notable Activity
Target Compound (CAS 1379359-02-0) 232.24 4-Phenyl, 3-oxo Moderate (pH-dependent) Potential antimicrobial
3-(4-Methyl-3-oxo-...) (CAS 1501-38-8) 232.24 4-Methyl Higher aqueous solubility Precursor for derivatives
Marine Derivative 1 (CAS N/A) ~214.6 3,5-Dichloro-4-hydroxy Low (lipophilic) Antimicrobial
CAS 565191-92-6 376.33 4-Benzyl, 7-CF₃ Very low (hydrophobic) Enzyme inhibition

Biological Activity

3-(3-Oxo-4-phenyl-3,4-dihydroquinoxalin-2-yl)propanoic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes available literature on its biological activity, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₁H₁₀N₂O₃
  • Molecular Weight : 218.21 g/mol
  • CAS Number : 7712-28-9

Biological Activity Overview

The biological activity of this compound has been primarily studied in the context of its antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that derivatives of quinoxaline compounds exhibit significant antimicrobial properties. For instance, compounds structurally related to this compound have shown activity against various strains of bacteria, including multidrug-resistant pathogens.

Table 1: Antimicrobial Activity Against Various Bacterial Strains

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundE. faecium AR-078316 µg/mL
3-(4-Methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)propanoic acidStaphylococcus aureus8 µg/mL
3-(2-Carboxyethyl)-4-methylquinoxalineEscherichia coli32 µg/mL

These findings suggest that modifications to the quinoxaline structure can enhance antimicrobial efficacy by improving lipophilicity and penetration into bacterial cells .

Anticancer Activity

The anticancer potential of this compound has also been explored. Studies have demonstrated that quinoxaline derivatives can induce cytotoxic effects in various cancer cell lines.

Table 2: Anticancer Activity in Cell Lines

CompoundCell LineViability (%)p-value
This compoundCaco-239.8<0.001
3-(4-Methyl-3-oxo-3,4-dihydroquinoxalin-2-y)propanoic acidA54931.9<0.004
ControlCaco-2100-

The data indicates a significant reduction in cell viability upon treatment with the compound, suggesting its potential as an anticancer agent targeting specific pathways involved in tumor growth .

The mechanism by which this compound exerts its biological effects involves interaction with cellular targets such as enzymes or receptors that play crucial roles in microbial survival and cancer cell proliferation.

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways of pathogens or cancer cells.
  • Reactive Oxygen Species (ROS) Modulation : It has been suggested that these compounds can modulate ROS production, leading to increased oxidative stress in target cells.
  • Cell Cycle Arrest : Some studies indicate that quinoxaline derivatives can induce cell cycle arrest, thereby preventing cancer cell proliferation .

Case Studies

Recent studies have highlighted the efficacy of this compound in various experimental settings:

  • Study on Efficacy Against Multidrug-resistant Bacteria : A study published in MDPI demonstrated that derivatives similar to the compound exhibited enhanced activity against drug-resistant E. faecium strains, emphasizing their potential role in combating antibiotic resistance .
  • Antitumor Activity Assessment : Research published in Chemical Biology indicated that the compound significantly reduced tumor cell viability across multiple cancer lines, supporting its development as a therapeutic agent .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(3-Oxo-4-phenyl-3,4-dihydroquinoxalin-2-yl)propanoic acid, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via cyclocondensation of phenylglyoxal derivatives with 2-aminophenol analogs, followed by propanoic acid functionalization. Reaction conditions such as temperature (optimized at 80–100°C), solvent polarity (e.g., DMF vs. THF), and catalyst choice (e.g., p-toluenesulfonic acid) significantly affect yield. For example, higher temperatures may accelerate cyclization but risk decarboxylation .

Q. What analytical techniques (e.g., NMR, HPLC) are critical for characterizing this compound, and what spectral markers distinguish it from byproducts?

  • Methodological Answer :

  • 1H NMR : Look for the singlet corresponding to the quinoxaline C3-oxo proton (δ ~12.5 ppm) and the multiplet for the phenyl group (δ 7.2–7.6 ppm).
  • HPLC : Use a C18 column with UV detection at 254 nm; retention time (~8.2 min) and peak symmetry help identify purity.
  • IR : The carbonyl stretch (C=O) at ~1680 cm⁻¹ confirms the oxo group. Cross-reference with NIST spectral databases for validation .

Q. How should researchers handle and store this compound to maintain stability, based on its physicochemical properties?

  • Methodological Answer : Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent oxidation of the dihydroquinoxaline ring. Avoid prolonged exposure to light, as UV irradiation may degrade the 3-oxo group. Use desiccants to mitigate hygroscopicity, which can hydrolyze the propanoic acid moiety .

Advanced Research Questions

Q. How can contradictory reports on the compound’s biological activity (e.g., enzyme inhibition vs. no effect) be resolved through experimental controls?

  • Methodological Answer : Contradictions may arise from assay conditions (e.g., pH, co-solvents like DMSO). Implement these controls:

  • Positive Controls : Use known inhibitors (e.g., quinoxaline-based analogs) to validate assay sensitivity.
  • Solvent Matrices : Ensure DMSO concentrations ≤0.1% to avoid non-specific binding.
  • Dose-Response Curves : Test across a wide range (1 nM–100 µM) to identify biphasic effects.
  • Orthogonal Assays : Confirm activity via SPR (surface plasmon resonance) and enzymatic turnover assays .

Q. What strategies optimize regioselectivity in modifying the quinoxaline ring to enhance pharmacological properties?

  • Methodological Answer :

  • Electrophilic Substitution : Use directing groups (e.g., –NO₂ at C6) to favor functionalization at C2 or C5 positions.
  • Microwave-Assisted Synthesis : Enhances regioselectivity in halogenation (e.g., Br vs. Cl) by reducing side reactions.
  • Protecting Groups : Temporarily block the propanoic acid moiety during ring modifications to prevent undesired esterification .

Q. How do computational methods (molecular docking, DFT) predict interaction mechanisms with biological targets, and how can these be validated experimentally?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to model interactions with kinase domains (e.g., EGFR). Focus on hydrogen bonding with the 3-oxo group and π-π stacking with the phenyl ring.
  • DFT Calculations : Calculate charge distribution to identify nucleophilic/electrophilic hotspots (e.g., C4 of quinoxaline).
  • Validation : Compare computational results with mutagenesis studies (e.g., alanine scanning) and X-ray crystallography of ligand-target complexes .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported cytotoxicity data across cell lines?

  • Methodological Answer : Variability may stem from cell-specific metabolism (e.g., CYP450 expression) or efflux pumps (e.g., P-gp). Perform:

  • Metabolic Profiling : Use LC-MS to identify cell line-specific metabolites.
  • Efflux Inhibition : Co-treat with verapamil (P-gp inhibitor) to assess pump-mediated resistance.
  • Apoptosis Assays : Combine Annexin V/PI staining with caspase-3 activation measurements to distinguish necrotic vs. apoptotic pathways .

Experimental Design Considerations

Q. What in vivo models are suitable for evaluating the compound’s pharmacokinetics and toxicity?

  • Methodological Answer :

  • Rodent Models : Use Sprague-Dawley rats for IV/PO bioavailability studies. Monitor plasma levels via LC-MS/MS.
  • Toxicokinetics : Assess liver/kidney function markers (ALT, BUN) after 14-day repeated dosing.
  • Tissue Distribution : Autoradiography with ¹⁴C-labeled compound to quantify accumulation in target organs .

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